molecular formula C19H22N2O2 B13584918 2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide CAS No. 926606-45-3

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

Katalognummer: B13584918
CAS-Nummer: 926606-45-3
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: BLOMUZNJJBZAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group and a pyrrolidinylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-bromo-N-(2-pyrrolidin-1-ylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • 5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide exhibits unique chemical properties due to the presence of both methoxyphenyl and pyrrolidinylphenyl groups

Eigenschaften

926606-45-3

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O2/c1-23-16-10-8-15(9-11-16)14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)

InChI-Schlüssel

BLOMUZNJJBZAHX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N3CCCC3

Löslichkeit

41.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.